molecular formula C30H60O2 B15176565 2-Ethylhexyl docosanoate CAS No. 87891-59-6

2-Ethylhexyl docosanoate

Cat. No.: B15176565
CAS No.: 87891-59-6
M. Wt: 452.8 g/mol
InChI Key: QOQFINCLYXSMAH-UHFFFAOYSA-N
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Description

2-Ethylhexyl docosanoate is an ester compound formed from the reaction between docosanoic acid and 2-ethylhexanol. It is known for its use in various industrial applications due to its unique chemical properties, such as its ability to act as a lubricant and its stability under different conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylhexyl docosanoate is synthesized through an esterification reaction between docosanoic acid and 2-ethylhexanol. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, docosanoic acid and 2-ethylhexanol, are mixed in the presence of a catalyst and heated to the desired temperature. The reaction mixture is then subjected to distillation to remove water and other by-products, resulting in the pure ester compound.

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl docosanoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction of the ester can yield the corresponding alcohols.

    Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Docosanoic acid and 2-ethylhexanol.

    Reduction: 2-Ethylhexanol and docosanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-Ethylhexyl docosanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential as a biocompatible lubricant in medical devices.

    Medicine: Explored for its use in drug delivery systems due to its stability and non-toxicity.

    Industry: Utilized as a plasticizer in the production of flexible plastics and as a lubricant in various mechanical applications.

Mechanism of Action

The mechanism by which 2-ethylhexyl docosanoate exerts its effects is primarily through its physical properties. As a lubricant, it reduces friction between surfaces by forming a thin film. In drug delivery systems, it acts as a carrier for active pharmaceutical ingredients, facilitating their controlled release.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethylhexyl palmitate
  • 2-Ethylhexyl stearate
  • 2-Ethylhexyl oleate

Uniqueness

2-Ethylhexyl docosanoate is unique due to its longer carbon chain compared to similar compounds like 2-ethylhexyl palmitate and 2-ethylhexyl stearate. This longer chain length contributes to its higher melting point and greater stability, making it suitable for applications requiring high-temperature resistance and long-term stability.

Properties

CAS No.

87891-59-6

Molecular Formula

C30H60O2

Molecular Weight

452.8 g/mol

IUPAC Name

2-ethylhexyl docosanoate

InChI

InChI=1S/C30H60O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-27-30(31)32-28-29(6-3)26-8-5-2/h29H,4-28H2,1-3H3

InChI Key

QOQFINCLYXSMAH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CC)CCCC

Origin of Product

United States

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